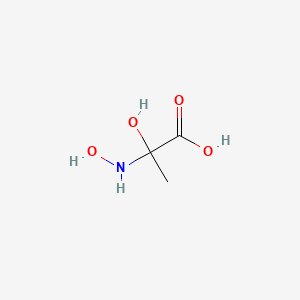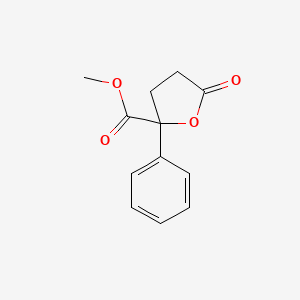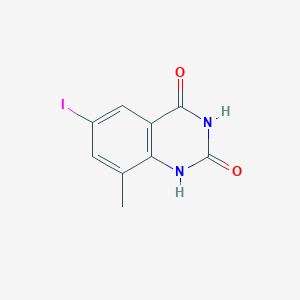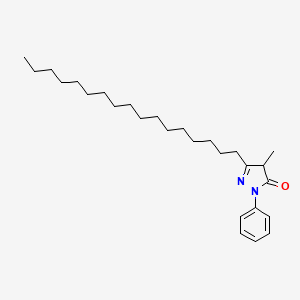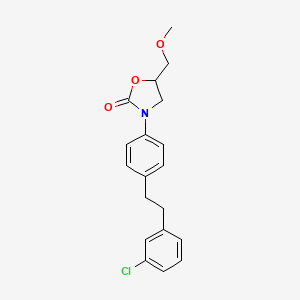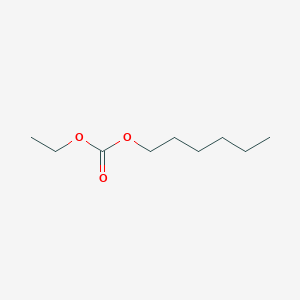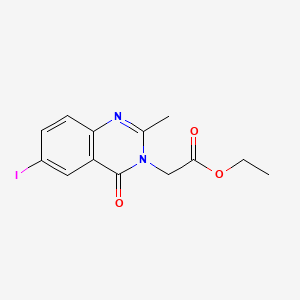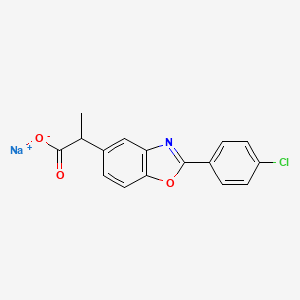
Benoxaprofen sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benoxaprofen sodium is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class. It was marketed under the brand names Opren in the United Kingdom and Europe, and Oraflex in the United States. The compound has the chemical formula C16H12ClNO3 and a molar mass of 301.73 g/mol . This compound was primarily used to treat arthritis but was withdrawn from the market due to severe adverse effects, including liver and kidney failure .
Preparation Methods
The synthesis of Benoxaprofen sodium involves several steps. One of the improved processes includes the reaction of N-(5-acetyl-2-hydroxyphenyl)-4-chlorobenzamide with a base and a catalyst to form 1-(2-(4-chlorophenyl)benzo[d]oxazol-5-yl)ethanone. This intermediate is then reacted with another compound to form Benoxaprofen . Industrial production methods typically involve similar multi-step synthetic routes, ensuring high purity and yield.
Chemical Reactions Analysis
Benoxaprofen sodium undergoes various chemical reactions, including:
Reduction: While specific reduction reactions are less documented, it is likely that the compound can undergo reduction under appropriate conditions.
Substitution: The compound can participate in substitution reactions, particularly involving the aromatic rings.
Common reagents used in these reactions include oxidizing agents like cytochrome P450 enzymes and bases for substitution reactions. The major products formed depend on the specific reaction conditions but often involve modifications to the aromatic rings .
Scientific Research Applications
Benoxaprofen sodium has been studied extensively for its anti-inflammatory properties. It inhibits the migration of monocytes and other leukocytes, which are crucial in the inflammatory response . Research has also explored its pro-oxidant properties, which can stimulate certain cellular activities . Despite its withdrawal, this compound serves as a prototype for studying pro-oxidative anti-inflammatory drugs .
Mechanism of Action
Unlike other NSAIDs, Benoxaprofen sodium acts directly on mononuclear cells. It inhibits the enzyme acetyl-CoA acetyltransferase, affecting mitochondrial function . This inhibition reduces the production of inflammatory mediators, thereby exerting its anti-inflammatory effects . The compound’s unique action on mononuclear cells distinguishes it from other NSAIDs .
Comparison with Similar Compounds
Benoxaprofen sodium is often compared with other NSAIDs like ibuprofen, aspirin, and indomethacin. While all these compounds share anti-inflammatory properties, this compound’s direct action on mononuclear cells and its pro-oxidant properties make it unique . Other similar compounds include orpanoxin and coxigon, which also belong to the NSAID class .
Properties
CAS No. |
51234-86-7 |
|---|---|
Molecular Formula |
C16H11ClNNaO3 |
Molecular Weight |
323.70 g/mol |
IUPAC Name |
sodium;2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoate |
InChI |
InChI=1S/C16H12ClNO3.Na/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10;/h2-9H,1H3,(H,19,20);/q;+1/p-1 |
InChI Key |
ZJVWYIWJRVXGKT-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)[O-].[Na+] |
Related CAS |
51234-28-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901935.png)
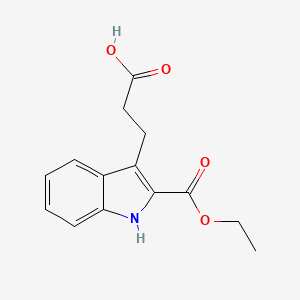
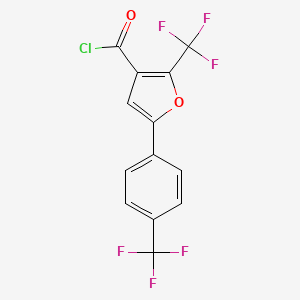

![2-[Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol](/img/structure/B12901955.png)
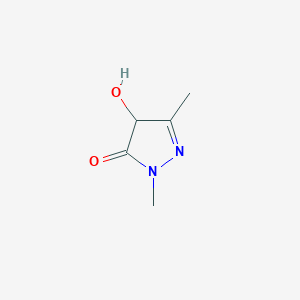
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12901964.png)
